molecular formula C12H13N3O3S2 B5228286 N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide

N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B5228286
M. Wt: 311.4 g/mol
InChI Key: ZNLJRARWSWZSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in medicine. The compound is known for its unique structure, which makes it a promising candidate for developing new drugs.

Mechanism of Action

The mechanism of action of N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways in the body, which play a role in the development and progression of various diseases.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the proliferation of cancer cells, reduce inflammation, and improve glucose metabolism in diabetic patients.

Advantages and Limitations for Lab Experiments

N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has a unique structure that makes it a promising candidate for developing new drugs. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide. One direction is to further investigate the compound's mechanism of action and its potential applications in medicine. Another direction is to develop new derivatives of the compound that have improved solubility and reduced toxicity. Additionally, more research is needed to determine the optimal dosage and administration of the compound for different diseases.

Synthesis Methods

The synthesis of N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-methylbenzenesulfonyl chloride with thioacetamide, followed by the addition of sodium hydroxide and acetic acid. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been the subject of extensive research due to its potential applications in medicine. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.

Properties

IUPAC Name

N-[5-[(2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-8-5-3-4-6-10(8)15-20(17,18)11-7-13-12(19-11)14-9(2)16/h3-7,15H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLJRARWSWZSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.